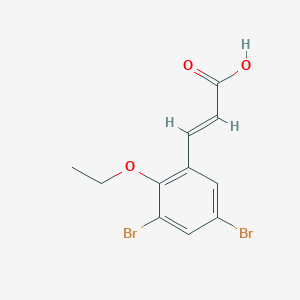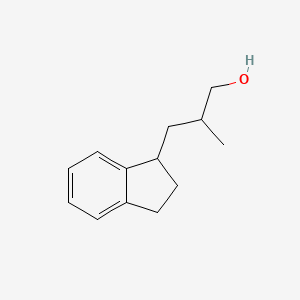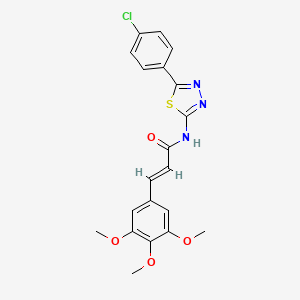
(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide” is a compound that contains a 1,3,4-thiadiazole moiety . This type of compound is known for its wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently undergoes hydrazination, salt formation, and cyclization to afford a 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . It also contains a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that has been explored in various scientific contexts. One of its applications is in the synthesis of heterocyclic compounds. For instance, thiosemicarbazide derivatives have been used as building blocks in synthesizing various heterocyclic compounds, including 1,3,4-thiadiazole ring systems, which have shown antimicrobial activity (Elmagd et al., 2017). Similarly, the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides from 4-chlorobenzoic acid has been reported, with some derivatives showing antiviral activity (Chen et al., 2010).
Cytotoxic and Anticancer Activity
Additionally, the compound has been utilized in the synthesis of 2-anilinopyridine-3-acrylamides, which are evaluated for cytotoxic activity against various human cancer cell lines and for their anti-tubulin activity (Kamal et al., 2014).
Agricultural and Industrial Applications
In agriculture, derivatives of 1,3,4-thiadiazole have been synthesized and shown to possess plant growth-regulating activity (Xin-jian et al., 2006). The compound has also found use in the field of materials science, such as in corrosion inhibition studies. For example, thiazolidinedione derivatives, including a molecule with a 1,3,4-thiadiazole moiety, have been studied for their corrosion inhibition performance on mild steel in acidic solutions (Yadav et al., 2015).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar compounds . Additionally, further studies could focus on optimizing the synthesis process and investigating the compound’s physical and chemical properties.
Eigenschaften
IUPAC Name |
(E)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-26-15-10-12(11-16(27-2)18(15)28-3)4-9-17(25)22-20-24-23-19(29-20)13-5-7-14(21)8-6-13/h4-11H,1-3H3,(H,22,24,25)/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSUYTUPYKYVEP-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2359218.png)
![8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2359221.png)

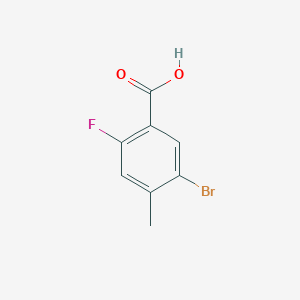
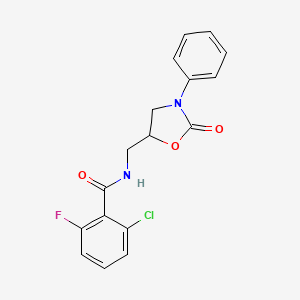
![(4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2359226.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)
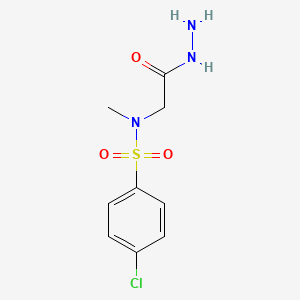
![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)

![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2359234.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2359235.png)
